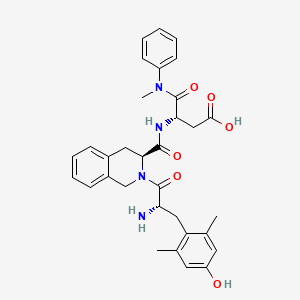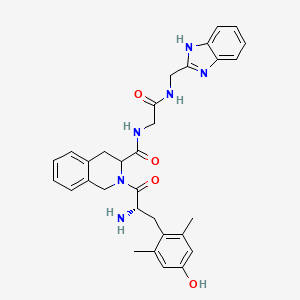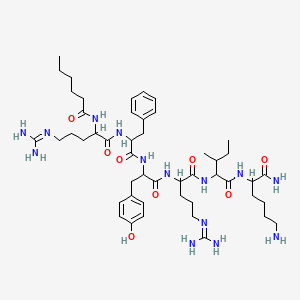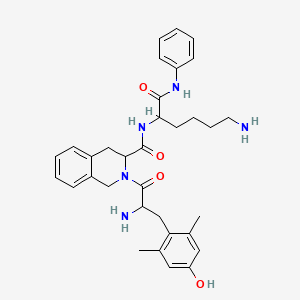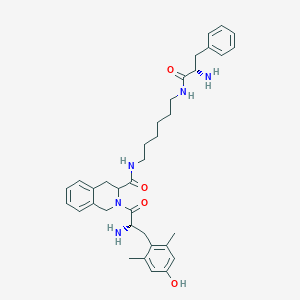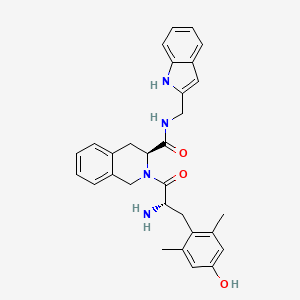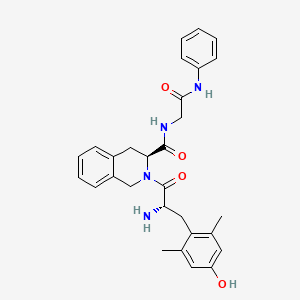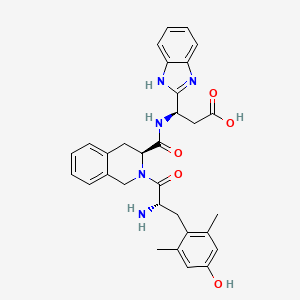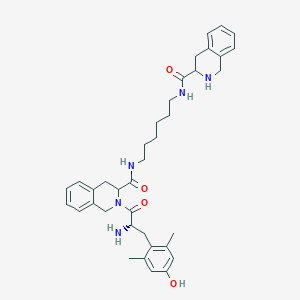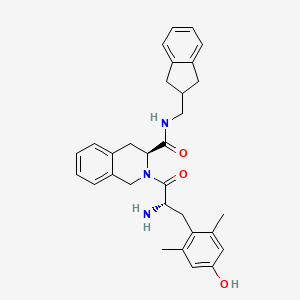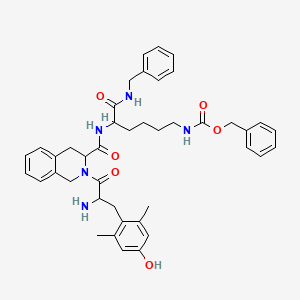
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is a synthetic peptide compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of the delta-opioid receptor ligand, which is known for its high affinity and selectivity towards delta-opioid receptors. The structure of this compound includes 2’,6’-dimethyltyrosine (Dmt), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and lysine (Lys) with a benzyloxycarbonyl (Z) protecting group, linked to a phenyl group (Ph) through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-Lys(Z)-NH-CH2-Ph typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, Dmt, to a solid resin support. Subsequent amino acids, Tic and Lys(Z), are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the coupling of the phenyl group to the peptide chain through an amide bond formation .
Industrial Production Methods
These include the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and lyophilization for product isolation .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of Dmt can be oxidized to form quinones.
Reduction: The amide bonds in the peptide chain can be reduced under specific conditions.
Substitution: The Z protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Z protecting group.
Major Products Formed
Oxidation: Quinone derivatives of Dmt.
Reduction: Reduced amide bonds leading to secondary amines.
Substitution: Free amine forms of the peptide.
Scientific Research Applications
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its interactions with delta-opioid receptors and potential as a receptor ligand.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of imaging agents for in vivo studies.
Mechanism of Action
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph exerts its effects primarily through its interaction with delta-opioid receptors. The compound binds to these receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This interaction modulates the release of neurotransmitters and can result in analgesic effects. The molecular targets include G-protein-coupled receptors (GPCRs) and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-NH-CH2-Ph: Lacks the lysine residue and Z protecting group.
H-Dmt-Tic-Lys-NH-CH2-Ph: Similar structure but without the Z protecting group.
H-Dmt-Tic-Lys(Z)-NH-CH2-CH3: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
H-Dmt-Tic-Lys(Z)-NH-CH2-Ph is unique due to the presence of the Z protecting group and the phenyl group, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool for studying delta-opioid receptor interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C42H49N5O6 |
|---|---|
Molecular Weight |
719.9 g/mol |
IUPAC Name |
benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C42H49N5O6/c1-28-21-34(48)22-29(2)35(28)24-36(43)41(51)47-26-33-18-10-9-17-32(33)23-38(47)40(50)46-37(39(49)45-25-30-13-5-3-6-14-30)19-11-12-20-44-42(52)53-27-31-15-7-4-8-16-31/h3-10,13-18,21-22,36-38,48H,11-12,19-20,23-27,43H2,1-2H3,(H,44,52)(H,45,49)(H,46,50) |
InChI Key |
MVEIALIQEDSFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



